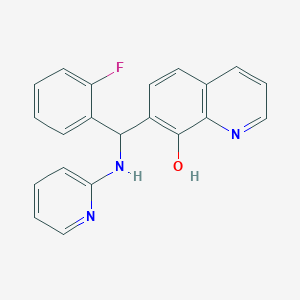

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, also known as FPQ, is a quinoline derivative. It has the molecular formula C21H16FN3O and a molecular weight of 345.377 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a fluorophenyl group and a pyridin-2-ylamino group via a methylene bridge . The exact spatial arrangement of these groups would require more specific information or experimental data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.377 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available resources.Scientific Research Applications

Sensing Applications

Chemosensors for Metal Ions

Research has developed chemosensors based on quinoline derivatives for detecting metal ions such as Zn2+ in living cells and aqueous solutions. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, facilitating the monitoring of metal ion concentrations in biological and environmental samples. The detection mechanism is often supported by theoretical calculations, suggesting practical systems for metal ion monitoring (Park et al., 2015). Similar studies have focused on selective and sensitive fluorescence enhancement for Zn2+ over other cations, with potential applications in distinguishing Zn2+ from Cd2+ based on different spatial arrangements and spectral changes (Li et al., 2014).

Anticancer Activity

Antitumor Agents

Quinoline derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, showing potent cytotoxic activity. Some compounds demonstrated significant anticancer activity in vivo, suggesting their potential as antitumor clinical trial candidates and anticancer agents (Huang et al., 2013). Further research on synthetic analogues of natural compounds, including makaluvamines, has identified compounds with potent inducers of apoptosis and effective inhibitors of cell growth and proliferation, offering a basis for the development of novel anticancer agents (Wang et al., 2009).

Antibacterial Activity

Novel Antibacterial Agents

New quinoline derivatives have been designed and synthesized, showing potent in vitro antibacterial activity against respiratory pathogens, including drug-resistant strains. These compounds exhibit significant efficacy in vivo against experimental murine pneumonia models, highlighting their potential as potent antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2018).

Other Applications

Anti-corrosion Performance

Quinoline derivatives have been explored for their anti-corrosion properties in acidic mediums for mild steel, demonstrating significant inhibition efficiency through adsorption on the metal surface. These findings suggest the potential use of quinoline derivatives in corrosion protection applications (Douche et al., 2020).

properties

IUPAC Name |

7-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-17-8-2-1-7-15(17)20(25-18-9-3-4-12-23-18)16-11-10-14-6-5-13-24-19(14)21(16)26/h1-13,20,26H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYQISWKUJOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)